
2-Methyl-5-nitro-N-propylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-N-propylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the 2-position, and a propyl group attached to the nitrogen atom of the carboxamide group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-N-propylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the nitration of 2-methylpyridine to introduce the nitro group at the 5-position. This is followed by the acylation of the resulting 2-methyl-5-nitropyridine with propylamine to form the desired carboxamide.
-
Nitration of 2-Methylpyridine
Reagents: Nitric acid (HNO3), sulfuric acid (H2SO4)
Conditions: The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the nitration process.
-
Acylation with Propylamine
Reagents: Propylamine, acylating agent (e.g., acetic anhydride)
Conditions: The reaction is performed under reflux conditions to ensure complete conversion to the carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nitro-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Conditions: The reduction of the nitro group to an amino group can be achieved under mild conditions using hydrogenation.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: The methyl group at the 2-position can be substituted with halogens under appropriate conditions.
Major Products Formed
The major products formed from these reactions include 2-amino-5-nitro-N-propylpyridine-3-carboxamide (from reduction) and halogenated derivatives (from substitution).
Applications De Recherche Scientifique
2-Methyl-5-nitro-N-propylpyridine-3-carboxamide has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex pyridine derivatives.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
-
Industry
- Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
2-Methyl-5-nitropyridine
- Lacks the carboxamide and propyl groups.
- Used as an intermediate in organic synthesis.
-
N-Methyl-2-pyridone-5-carboxamide
- Contains a pyridone ring instead of a pyridine ring.
- Known for its anti-fibrotic and anti-inflammatory activities .
Uniqueness
2-Methyl-5-nitro-N-propylpyridine-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
60524-37-0 |
|---|---|
Formule moléculaire |
C10H13N3O3 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-methyl-5-nitro-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O3/c1-3-4-11-10(14)9-5-8(13(15)16)6-12-7(9)2/h5-6H,3-4H2,1-2H3,(H,11,14) |
Clé InChI |
PFHZHXDCTBGWSW-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
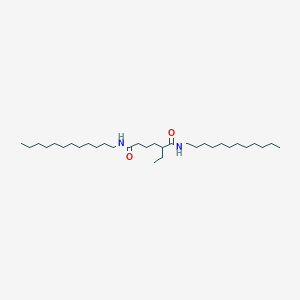
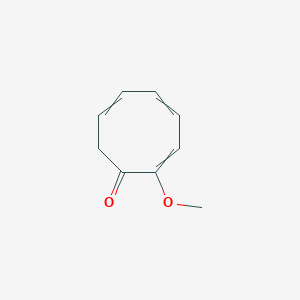

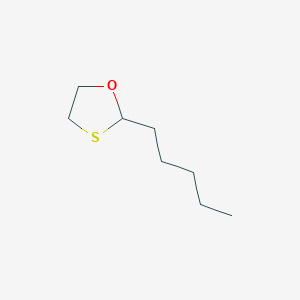

![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
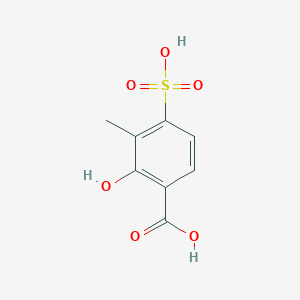
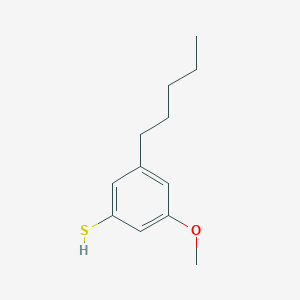
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
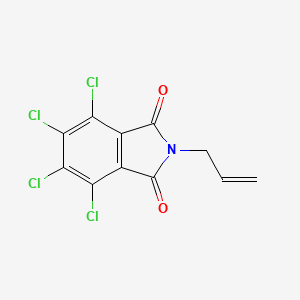
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
